molecular formula C16H13N3O2S B3591889 5-(1,3-benzodioxol-5-yl)-4-benzyl-4H-1,2,4-triazole-3-thiol

5-(1,3-benzodioxol-5-yl)-4-benzyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3591889
M. Wt: 311.4 g/mol
InChI Key: CXSJKZINCOFBEI-UHFFFAOYSA-N
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Description

The compound “5-(1,3-benzodioxol-5-yl)-4-benzyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups, including a benzodioxole, a benzyl group, a 1,2,4-triazole, and a thiol . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.


Chemical Reactions Analysis

N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.


Physical and Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. These properties are determined through a combination of experimental techniques .

Future Directions

The future directions for this compound would likely involve further studies to fully understand its properties, potential uses, and safety considerations. This could include more detailed synthesis and characterization studies, in vitro and in vivo biological testing, and eventually, if applicable, clinical trials .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-benzyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c22-16-18-17-15(19(16)9-11-4-2-1-3-5-11)12-6-7-13-14(8-12)21-10-20-13/h1-8H,9-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSJKZINCOFBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=S)N3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1,3-benzodioxol-5-yl)-4-benzyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-(1,3-benzodioxol-5-yl)-4-benzyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(1,3-benzodioxol-5-yl)-4-benzyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(1,3-benzodioxol-5-yl)-4-benzyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
5-(1,3-benzodioxol-5-yl)-4-benzyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(1,3-benzodioxol-5-yl)-4-benzyl-4H-1,2,4-triazole-3-thiol

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